Muraglitazar Acyl-beta-D-glucuronide is a significant metabolite of Muraglitazar, a compound that acts as a dual activator of peroxisome proliferator-activated receptors alpha and gamma. These receptors play critical roles in regulating lipid and glucose metabolism. The acyl-beta-D-glucuronide form is particularly important in pharmacology and toxicology due to its implications in drug metabolism and potential therapeutic effects.
Muraglitazar Acyl-beta-D-glucuronide is derived from the metabolism of Muraglitazar, which is synthesized through various chemical methods. The primary metabolic pathway involves glucuronidation, a process where glucuronic acid is conjugated to the drug molecule, enhancing its solubility and facilitating excretion.
This compound falls under the category of acyl glucuronides, which are metabolites formed from the conjugation of carboxylic acids with glucuronic acid. It is classified as a biotransformation product of non-steroidal anti-inflammatory drugs and other therapeutic agents.
The synthesis of Muraglitazar Acyl-beta-D-glucuronide typically involves acyl glucuronidation, where Muraglitazar reacts with glucuronic acid. This reaction can be catalyzed by specific enzymes such as UDP-glucuronosyltransferases or through chemical methods involving suitable catalysts.
Muraglitazar Acyl-beta-D-glucuronide features a complex structure characterized by the presence of both the Muraglitazar backbone and the glucuronic acid moiety. The molecular formula is typically represented as .
Muraglitazar Acyl-beta-D-glucuronide participates in several chemical reactions:
These reactions are critical for understanding the metabolic fate of Muraglitazar Acyl-beta-D-glucuronide in biological systems, particularly regarding its stability and reactivity in plasma.
Muraglitazar Acyl-beta-D-glucuronide primarily targets peroxisome proliferator-activated receptors alpha and gamma. By activating these receptors, it modulates gene expression related to lipid and glucose metabolism.
Muraglitazar Acyl-beta-D-glucuronide has significant applications in pharmacology:
Muraglitazar Acyl-β-D-glucuronide (Muraglitazar AG) is formed via covalent conjugation of muraglitazar (a carboxylic acid-containing peroxisome proliferator-activated receptor α/γ activator) with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily within the hepatocyte endoplasmic reticulum. Human recombinant UGT studies confirm that UGT1A1, UGT1A3, and UGT1A9 are the principal isoforms responsible for this acyl glucuronidation, with negligible contributions from UGT1A6, UGT1A8, UGT2B4, UGT2B7, or UGT2B15 [5]. The reaction follows Michaelis-Menten kinetics, with reported Km values of 2–4 µM across all three active isoforms, indicating high substrate affinity [5] [6].
A critical characteristic of this reaction is its pH dependence. Optimal glucuronidation occurs at physiological pH (7.4), while acidic conditions (pH 4–5) stabilize the formed glucuronide. This has methodological implications: biofluid samples (plasma, bile) require acidification and cold storage to prevent degradation during analysis [1] [3]. The enzymatic activity is further enhanced by cofactor availability (UDP-glucuronic acid, UDPGA) and membrane permeabilization agents like alamethicin, which exposes the UGT active site [8].
Table 1: UGT Isoforms Catalyzing Muraglitazar Acyl Glucuronidation
UGT Isoform | Relative Activity | Km (µM) | Tissue Localization |
---|---|---|---|
UGT1A1 | High | 2.1 | Liver, intestine |
UGT1A3 | High | 3.8 | Liver, intestine |
UGT1A9 | High | 4.0 | Liver, kidney |
UGT2B7 | Not detected | - | - |
Human liver microsomes (HLM) serve as a key experimental system for characterizing Muraglitazar AG formation and stability. Incubations of muraglitazar with UDPGA-fortified HLMs demonstrate that:
Stability studies in HLM and plasma matrices reveal divergent behavior:
"Incubations of muraglitazar AG in plasma (pH 7.4) produce more aglycone than acyl migration products compared to buffer incubations, indicating plasma esterases contribute to its degradation" [3].
Table 2: Stability of Muraglitazar AG in Biological Matrices
Matrix/Condition | Half-life (t½) | Primary Degradation Pathway |
---|---|---|
Buffer (pH 7.4) | 0.8 h | Acyl migration |
Human plasma (pH 7.4) | 1.2 h | Hydrolysis (aglycone release) |
Rat plasma (pH 7.4) | 1.5 h | Hydrolysis |
Acidified bile (pH 4) | >24 h | Minimal degradation |
Muraglitazar and peliglitazar differ only by a single methyl group, yet exhibit starkly divergent acyl glucuronide (AG) circulation patterns in humans:
Three factors explain this discrepancy:
This stability difference has critical implications for toxicological risk assessment:
Table 3: Comparative Pharmacokinetics of Muraglitazar AG vs. Peliglitazar AG in Humans
Parameter | Muraglitazar AG | Peliglitazar AG |
---|---|---|
Plasma AUC (% of parent) | <5% | ~50% |
Biliary excretion | 15% of dose | 16% of dose |
Half-life in plasma (h) | 1.2 | 4.5 |
Major clearance pathway | Hydrolysis | Renal excretion |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: